SR-17018 - 2134602-45-0

SR-17018

Catalog Number: EVT-282616
CAS Number: 2134602-45-0
Molecular Formula: C19H18Cl3N3O
Molecular Weight: 410.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SR-17018 is a synthetically derived, highly G protein-biased agonist of the µ-opioid receptor (MOR) [, , , , , ]. Its unique pharmacological profile distinguishes it from traditional opioid agonists like morphine and has made it a valuable tool in scientific research, particularly in pain management and opioid pharmacology studies.

Morphine

Relevance: Morphine serves as a primary comparator to SR-17018 in many studies. While both compounds produce antinociception, SR-17018 demonstrates reduced tolerance and respiratory depression compared to morphine, highlighting its potential as a safer alternative. [, , , , , , , ]

Oxycodone

Relevance: Oxycodone acts as another comparative agent in studies evaluating SR-17018. Results show SR-17018 retains efficacy in certain pain models where oxycodone doesn't, suggesting potential advantages of SR-17018. []

DAMGO

Relevance: DAMGO is used as a reference full agonist in studies investigating the phosphorylation profiles of MOR. While both DAMGO and SR-17018 induce MOR phosphorylation, they exhibit distinct temporal dynamics, with SR-17018 inducing prolonged phosphorylation. []

Buprenorphine

Relevance: Although structurally unrelated to SR-17018, buprenorphine exhibits similar delayed MOR dephosphorylation kinetics, unlike the rapid reversibility seen with DAMGO. This shared characteristic provides insights into the unique pharmacological properties of SR-17018. []

SR-14968

Relevance: Both SR-14968 and SR-17018 demonstrate noncompetitive binding to the MOR and stabilize it in a wash-resistant, antagonist-reversible G protein signaling state. This characteristic may contribute to their biased agonism and potential for sustained analgesia. [, ]

Fentanyl

Relevance: Fentanyl's contrasting bias towards β-arrestin, as opposed to the G protein bias of SR-17018, highlights the potential for achieving distinct therapeutic effects by selectively targeting different MOR signaling pathways. []

PZM21

Relevance: Similar to SR-17018, PZM21 has been proposed as a safer alternative to traditional opioids due to its biased agonism. Comparing their molecular interactions with MOR helps explain observed differences in their activity profiles. [, , , , ]

Relevance: Like SR-17018, SR-15099 produces submaximal hyperactivity, supporting the idea that noncompetitive agonists at MOR can be used to suppress morphine-induced hyperactivity. This finding suggests potential therapeutic applications for these types of compounds. []

Source and Classification

SR17018 was synthesized in a laboratory setting, with its efficacy and safety evaluated through various preclinical studies. It is classified as a G-protein-biased agonist, which means it preferentially activates G-protein signaling pathways over β-arrestin recruitment. This bias is significant because it may lead to fewer side effects, such as respiratory depression, which are commonly associated with traditional opioid therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of SR17018 involves several intricate steps that utilize various chemical reactions. A detailed analysis reveals that the compound's synthesis starts from specific precursor molecules, which undergo transformations including esterification, reduction, and coupling reactions.

  1. Esterification: The process begins with the esterification of an unnatural amino acid to form an intermediate.
  2. Reduction: This intermediate is then reacted with formaldehyde and sodium triacetoxyborohydride in acetonitrile to yield another intermediate.
  3. Mitsunobu Reaction: The subsequent step involves a Mitsunobu reaction where triphenylphosphine and phthalimide are introduced.
  4. Deprotection: The final stages include deprotection using hydrazine hydrate and crystallization to isolate the desired product .
Molecular Structure Analysis

Structure and Data

The molecular structure of SR17018 has been characterized using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The compound exhibits a complex structure that allows for its selective binding to the mu-opioid receptor.

  • Molecular Formula: The exact molecular formula can be derived from its structural representation.
  • 3D Structure: Advanced techniques such as X-ray crystallography or computational modeling may provide insights into its three-dimensional conformation, which is crucial for understanding its interaction with biological targets .
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of SR17018 involves multiple chemical reactions that can be categorized as follows:

  1. Esterification Reaction: This reaction is essential for forming the initial precursor needed for further modifications.
  2. Reduction Reaction: The reduction step is critical for converting specific functional groups into more reactive forms suitable for subsequent reactions.
  3. Mitsunobu Reaction: This reaction facilitates the introduction of new functional groups while maintaining the integrity of existing structures.
  4. Deprotection Steps: These steps are necessary to reveal active sites on the molecule that can interact with the mu-opioid receptor .

Each reaction step is carefully controlled to optimize yield and purity, highlighting the importance of precise conditions in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for SR17018 primarily involves its interaction with the mu-opioid receptor. Upon binding, SR17018 activates G-protein signaling pathways while minimizing β-arrestin recruitment. This selective activation leads to effective analgesic effects without significant respiratory depression.

  • Phosphorylation Profile: Studies have shown that SR17018 induces a unique phosphorylation pattern at the mu-opioid receptor, differing from other known agonists like morphine and buprenorphine. This phosphorylation profile is indicative of its biased signaling capabilities .
  • In Vivo Efficacy: In animal models, SR17018 has demonstrated comparable potency to morphine in pain relief while exhibiting a favorable safety profile, particularly concerning respiratory function .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

SR17018 possesses distinct physical and chemical properties that contribute to its functionality:

  • Solubility: The compound's solubility characteristics influence its bioavailability and pharmacokinetic properties.
  • Stability: Stability under physiological conditions is crucial for ensuring therapeutic efficacy.
  • Bioavailability: Studies indicate that SR17018 has favorable oral bioavailability, allowing for consistent plasma levels when administered orally .

These properties are essential for evaluating the potential therapeutic applications of SR17018 in clinical settings.

Applications

Scientific Uses

SR17018 holds promise for various scientific applications:

  • Pain Management: Its primary application lies in pain management, particularly in patients who may be at risk for opioid-related adverse effects.
  • Research Tool: As a biased agonist, SR17018 serves as a valuable research tool for studying mu-opioid receptor signaling pathways and understanding biased signaling mechanisms.
  • Drug Development: The insights gained from studying SR17018 can inform the development of new analgesics that minimize side effects while maximizing therapeutic benefits.

Properties

CAS Number

2134602-45-0

Product Name

SR17018

IUPAC Name

5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C19H18Cl3N3O

Molecular Weight

410.7 g/mol

InChI

InChI=1S/C19H18Cl3N3O/c20-13-3-1-12(2-4-13)11-24-7-5-14(6-8-24)25-18-10-16(22)15(21)9-17(18)23-19(25)26/h1-4,9-10,14H,5-8,11H2,(H,23,26)

InChI Key

LAGUDYUGRSQDKS-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

SR17018; SR-17018; SR 17018;

Canonical SMILES

C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.